2-Methylpropane-1,3-diamine dihydrochloride
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Overview
Description
2-Methylpropane-1,3-diamine dihydrochloride is an organic compound with the molecular formula C4H13Cl2N2. It is a diamine derivative, meaning it contains two amine groups. This compound is often used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropane-1,3-diamine dihydrochloride typically involves the reaction of 2-methylpropane-1,3-diamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The reaction can be represented as follows:
C4H12N2+2HCl→C4H13Cl2N2
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Simpler amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
2-Methylpropane-1,3-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methylpropane-1,3-diamine dihydrochloride involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with other molecules, influencing their reactivity and stability. The compound can also act as a nucleophile in chemical reactions, attacking electrophilic centers in other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylpropane-1,2-diamine
- 1,3-Propanediamine
- 2-Methyl-1,3-propanediamine
Uniqueness
2-Methylpropane-1,3-diamine dihydrochloride is unique due to its specific molecular structure, which provides distinct reactivity and properties compared to other similar compounds. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
2-methylpropane-1,3-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2.2ClH/c1-4(2-5)3-6;;/h4H,2-3,5-6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGEXMFIRLYBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28995-63-3 |
Source
|
Record name | 2-methylpropane-1,3-diamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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